molecular formula C20H22N4O5 B10992552 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)acetamide

2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B10992552
M. Wt: 398.4 g/mol
InChI Key: VEXHFLSRHWHHKZ-UHFFFAOYSA-N
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Description

2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both imidazolidinone and pyridine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)acetamide typically involves multiple steps:

  • Formation of the Imidazolidinone Core: : The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 2-(2-methoxyphenyl)ethylamine with a diketone can yield the imidazolidinone ring.

  • Attachment of the Pyridine Moiety: : The pyridine moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazolidinone intermediate with a halogenated pyridine derivative in the presence of a base.

  • Final Coupling: : The final step involves coupling the two main fragments (imidazolidinone and pyridine) through an acylation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyridine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the imidazolidinone ring, potentially converting it to a more reduced form. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, especially if halogenated derivatives are used. This can introduce various functional groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenyl and pyridine moieties.

    Reduction: Reduced forms of the imidazolidinone ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazolidinone ring can mimic peptide bonds, allowing the compound to inhibit or activate enzymes. The pyridine moiety can interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methylindol-5-yl)acetamide
  • 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)acetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both methoxyphenyl and methoxypyridinyl groups can enhance its solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-[1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C20H22N4O5/c1-28-16-6-4-3-5-13(16)9-10-24-19(26)15(23-20(24)27)11-17(25)22-14-7-8-18(29-2)21-12-14/h3-8,12,15H,9-11H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

VEXHFLSRHWHHKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3OC

Origin of Product

United States

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